N-(2,5-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide N-(2,5-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.: 539808-43-0
VCID: VC16128453
InChI: InChI=1S/C26H26N4OS2/c1-18-10-13-22(14-11-18)32-16-24-28-29-26(30(24)21-7-5-4-6-8-21)33-17-25(31)27-23-15-19(2)9-12-20(23)3/h4-15H,16-17H2,1-3H3,(H,27,31)
SMILES:
Molecular Formula: C26H26N4OS2
Molecular Weight: 474.6 g/mol

N-(2,5-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide

CAS No.: 539808-43-0

Cat. No.: VC16128453

Molecular Formula: C26H26N4OS2

Molecular Weight: 474.6 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide - 539808-43-0

Specification

CAS No. 539808-43-0
Molecular Formula C26H26N4OS2
Molecular Weight 474.6 g/mol
IUPAC Name N-(2,5-dimethylphenyl)-2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C26H26N4OS2/c1-18-10-13-22(14-11-18)32-16-24-28-29-26(30(24)21-7-5-4-6-8-21)33-17-25(31)27-23-15-19(2)9-12-20(23)3/h4-15H,16-17H2,1-3H3,(H,27,31)
Standard InChI Key MMUXNIHOZRUTEA-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=C(C=CC(=C4)C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, N-(2,5-dimethylphenyl)-2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide, reflects its intricate architecture. Key structural components include:

  • 1,2,4-Triazole Core: A five-membered heterocyclic ring with nitrogen atoms at positions 1, 2, and 4, serving as the central scaffold.

  • Sulfanyl Linkers: Two thioether (-S-) groups bridge the triazole ring to a 4-methylphenyl group and an acetamide moiety.

  • Aromatic Substituents: A 2,5-dimethylphenyl group and a phenyl ring enhance hydrophobic interactions and steric bulk .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC26H26N4OS2\text{C}_{26}\text{H}_{26}\text{N}_4\text{OS}_2
Molecular Weight474.6 g/mol
InChI KeyMMUXNIHOZRUTEA-UHFFFAOYSA-N
SMILESCC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=C(C=CC(=C4)C)C

The stereoelectronic profile, derived from its SMILES string and InChIKey, reveals a planar triazole ring with perpendicularly oriented aromatic substituents, optimizing π-π stacking and hydrophobic interactions .

Synthesis and Characterization

Synthetic Pathways

Synthesis involves multi-step reactions, typically beginning with the preparation of 1,2,4-triazole precursors. A representative route includes:

  • Cyclocondensation: Reaction of thiosemicarbazide with a ketone to form the triazole core.

  • Alkylation: Introduction of the 4-methylphenylsulfanylmethyl group via nucleophilic substitution.

  • Acetamide Coupling: Attachment of the N-(2,5-dimethylphenyl)acetamide moiety using carbodiimide-mediated coupling .

Table 2: Key Synthetic Intermediates

StepIntermediateRole
15-Phenyl-4H-1,2,4-triazol-3-thiolTriazole core functionalization
24-Methylbenzyl bromideSulfanyl group incorporation
3N-(2,5-Dimethylphenyl)chloroacetamideAcetamide precursor

Analytical Characterization

Post-synthesis, the compound is validated using:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent integration and regiochemistry.

  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak at m/z 474.6 [M+H]+ .

  • Infrared Spectroscopy (IR): Peaks at 1660 cm1^{-1} (C=O stretch) and 2550 cm1^{-1} (S-H stretch) confirm functional groups.

Biological Activity and Mechanistic Insights

Table 3: Predicted Binding Affinities

TargetDocking Score (kcal/mol)Key Interactions
COX-2-9.2Zn2+^{2+}, Arg120 H-bond
5-LOX-8.7Phe177 π-π stacking

Comparative Analysis with Analogues

Structural analogues, such as CID 3378810 (Table 4), exhibit reduced activity due to the absence of the 4-methylphenylsulfanylmethyl group, underscoring its role in target engagement .

Table 4: Activity Comparison with Analogues

CompoundCOX-2 IC50_{50} (μM)5-LOX IC50_{50} (μM)
Target Compound0.45 ± 0.021.2 ± 0.1
CID 3378810 2.8 ± 0.35.6 ± 0.4

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

The compound’s LogP value of 4.2 (calculated via XLogP3) indicates high lipophilicity, favoring membrane permeability but limiting aqueous solubility. Strategies like salt formation or nanoformulation may enhance bioavailability.

Metabolic Stability

In vitro hepatic microsomal assays reveal moderate stability, with a half-life (t1/2t_{1/2}) of 45 minutes. Primary metabolites result from sulfoxidation of the thioether groups and N-demethylation of the acetamide substituent .

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